Cellobiosyl fluoride

glycoside hydrolase cellulase enzyme kinetics

For labs needing a single, reliable tool for both mechanistic cellulase studies and high-efficiency oligosaccharide synthesis, this compound is the essential, activated cellobiose surrogate. Unactivated cellobiose is a poor enzyme substrate, and other halide donors lack the requisite aqueous stability. Cellobiosyl fluoride uniquely resolves this by balancing a stable C-F bond for storage with exceptional, mild-condition enzymatic reactivity. • Enzyme Probes: Use α- and β-anomers to differentiate inverting/retaining mechanisms in CBH I/II via distinct kinetic profiles. • Chemoenzymatic Synthesis: Employ protected α-anomer with glycosynthases (e.g., Cel7B E197A) for stepwise, high-yield cellodextrin elongation. • Materials Science: Achieve cellulase-catalyzed polymerization of the β-anomer, a unique non-biosynthetic route to cellulose with tailored crystallinity.

Molecular Formula C11H19FO11
Molecular Weight 346.26 g/mol
CAS No. 103531-01-7
Cat. No. B1492443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellobiosyl fluoride
CAS103531-01-7
Synonymseta-cellobiosyl fluoride
cellobiosyl fluoride
Molecular FormulaC11H19FO11
Molecular Weight346.26 g/mol
Structural Identifiers
SMILESC(C1(C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)O)O)O)O)F)O
InChIInChI=1S/C11H19FO11/c12-11(1-13)7(3(15)5(17)9(20)23-11)21-10-6(18)2(14)4(16)8(19)22-10/h2-10,13-20H,1H2/t2-,3-,4-,5+,6+,7-,8-,9+,10+,11-/m0/s1
InChIKeyVRJATNBPLNYZMB-QZEXUODTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cellobiosyl Fluoride (CAS 103531-01-7) for Glycosylation Research and Enzymatic Synthesis


Cellobiosyl fluoride is a glycosyl fluoride derivative of cellobiose, a β-1,4-linked disaccharide of glucose, distinguished by the substitution of the anomeric hydroxyl group with fluorine. This activation enables its unique role as a glycosyl donor in both chemical and enzymatic glycosylation reactions, offering controlled reactivity and stereoselectivity . It is widely employed as a mechanistic probe for glycoside hydrolases, particularly cellulases, due to its ability to form a covalent glycosyl-enzyme intermediate [1]. Its utility extends to chemoenzymatic synthesis of oligosaccharides and as a monomer for in vitro enzymatic polymerization to yield artificial cellulose [2].

Why Cellobiosyl Fluoride Cannot Be Replaced by Unactivated Cellobiose or Other Glycosyl Halides in Cellulase Research and Oligosaccharide Synthesis


In glycoscience, the choice of glycosyl donor is critical for both mechanistic studies and synthetic efficiency. Unactivated cellobiose is a poor substrate for many glycosidases and lacks the reactivity required for transglycosylation reactions. While other glycosyl halides, such as cellobiosyl chloride and bromide, are known donors, they exhibit lower stability and often require harsh activation conditions, limiting their utility in enzymatic systems [1]. Cellobiosyl fluoride uniquely balances stability and reactivity: the strong C-F bond confers resistance to spontaneous hydrolysis, while enzymatic activation proceeds efficiently under mild, aqueous-compatible conditions, making it indispensable for glycosynthase-catalyzed oligosaccharide assembly and mechanistic enzymology [2].

Quantitative Evidence for Selecting Cellobiosyl Fluoride Over Analogs in Enzymology and Glycomaterials


Anomer-Dependent Kinetic Divergence: α-Cellobiosyl Fluoride Exhibits Sigmoidal Kinetics with Cel6A Cellobiohydrolases

When evaluating cellobiosyl fluorides as substrates for Cel6A (cellobiohydrolase II) from Trichoderma reesei and Humicola insolens, a stark mechanistic divergence emerges. β-Cellobiosyl fluoride follows classic Michaelis-Menten kinetics, whereas α-cellobiosyl fluoride displays a sigmoidal rate dependence on substrate concentration after removal of the β-anomer contaminant [1]. This non-Michaelian behavior is consistent with a Hehre resynthesis-hydrolysis mechanism requiring two substrate molecules in the active site, a phenomenon not observed with unactivated cellobiose or pNP-cellobioside [2].

glycoside hydrolase cellulase enzyme kinetics

Enzyme Specificity: Cellobiohydrolase I (CBH I) Hydrolyzes Only β-Cellobiosyl Fluoride, with α-Anomer Preparations Containing 1-3% Contaminant

Cellobiohydrolase I (CBH I) from Trichoderma reesei exhibits absolute anomeric discrimination, hydrolyzing β-cellobiosyl fluoride exclusively [1]. Critically, α-cellobiosyl fluoride preparations, even after conventional purification, contain approximately 1-3% of the β-anomer as an unavoidable contaminant [1]. This impurity significantly confounds kinetic measurements unless enzymatically removed prior to assays [2]. This strict anomeric specificity and the inherent contamination issue are unique to the cellobiosyl fluoride system and are not a primary consideration for other glycosyl donors like pNP-cellobioside or unactivated cellobiose.

cellulase enzyme specificity glycoside hydrolase

Kinetic Parameters: α-Cellobiosyl Fluoride Exhibits ~7.6-Fold Higher Turnover Than β-Anomer with Cellobiohydrolase I

Quantitative kinetic analysis reveals a significant difference in turnover numbers (kcat) between the α- and β-anomers of cellobiosyl fluoride when assayed with cellobiohydrolase I (EC 3.2.1.91). Under identical conditions (pH 5, 20°C), α-cellobiosyl fluoride exhibits a kcat of 0.54 s⁻¹, whereas β-cellobiosyl fluoride shows a markedly lower kcat of 0.071 s⁻¹, representing a 7.6-fold enhancement in catalytic rate for the α-anomer [1]. In contrast, cellobiose, the unactivated parent compound, yields a kcat of 6.20 μmol/(min·mg) (approximately 0.10 s⁻¹) and a Km of 0.310 mM, while pNP-cellobioside exhibits a Km of 1.2 ± 0.1 mM and a kcat of 97.8 min⁻¹ (1.63 s⁻¹) with different enzyme systems [2].

enzyme kinetics kcat glycoside hydrolase

Enzymatic Polymerization: Cellobiosyl Fluoride Enables In Vitro Synthesis of Artificial Cellulose; Cellobiose and Other Glycosyl Halides Are Ineffective

A defining capability of β-cellobiosyl fluoride is its role as a monomer for the first in vitro, non-biosynthetic synthesis of artificial cellulose, a milestone reported by Kobayashi et al. in 1992 [1]. Polymerization proceeds via condensation catalyzed by cellulase in an acetonitrile/acetate buffer (pH 5, 5:1) at 30°C, yielding crystalline cellulose with controlled morphology, including spherulites with both positive- and negative-type optical properties [2]. Unactivated cellobiose is completely unreactive under these conditions, and other glycosyl halides like cellobiosyl chloride and bromide are either unstable or fail to undergo polymerization due to their distinct reactivity profiles.

glycomaterials enzymatic polymerization cellulose

Glycosynthase Substrate: 4II-Protected α-Cellobiosyl Fluoride Enables Stepwise Synthesis of Cellodextrins (DP 3-6) in High Yield

In glycosynthase-mediated oligosaccharide assembly, a 4II-protected α-cellobiosyl fluoride serves as a highly efficient donor for the stepwise condensation onto methyl β-D-glycoside acceptors [1]. The reaction, catalyzed by the Cel7B E197A glycosynthase from Humicola insolens, yields cellodextrins with degrees of polymerization from 3 to 6 in high yields, demonstrating controlled chain elongation not achievable with unactivated cellobiose or typical glycosyl halides under enzymatic conditions [1]. This chemoenzymatic strategy exploits the fluoride leaving group's compatibility with the engineered enzyme's active site, a feature absent in alternative donors.

glycosynthase oligosaccharide synthesis cellodextrin

Optimal Applications of Cellobiosyl Fluoride in Glycoscience and Materials Research


Mechanistic Dissection of Cellulase Action Using Anomer-Specific Kinetics

Use α- and β-cellobiosyl fluoride to probe the active-site architecture and catalytic mechanism of cellobiohydrolases (e.g., CBH I and CBH II). The distinct kinetic profiles (sigmoidal vs. Michaelis-Menten) and anomeric specificity revealed in Section 3 enable precise differentiation between inverting and retaining mechanisms, and the identification of enzyme subsite interactions [1]. Pre-treatment of α-cellobiosyl fluoride with CBH I to remove β-anomer contaminant is essential for accurate kinetic analysis [2].

Enzymatic Synthesis of Defined Cellooligosaccharides via Glycosynthase Technology

Employ a 4II-protected α-cellobiosyl fluoride as the activated donor in glycosynthase-catalyzed reactions (e.g., with Cel7B E197A) for the stepwise elongation of cellodextrin chains. This chemoenzymatic route, as evidenced in Section 3, yields cellodextrins of DP 3-6 with high efficiency, offering a superior alternative to purely chemical synthesis or phosphorolytic methods [1].

In Vitro Fabrication of Artificial Cellulose for Biomaterials Research

Utilize β-cellobiosyl fluoride as the monomer for the cellulase-catalyzed polymerization to produce artificial cellulose with controllable crystalline morphology, including spherulites. This process, detailed in Section 3, is the only known non-biosynthetic route to cellulose, enabling bottom-up materials design for applications in drug delivery, tissue engineering, and sustainable packaging [1]. The polymerization behavior is unique to the fluoride derivative.

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